1-(3,4-Dichlorophenyl)prop-2-en-1-amine

Enantioselective synthesis Chiral amines Kinetic resolution

1-(3,4-Dichlorophenyl)prop-2-en-1-amine (CAS 1270509-19-7, racemate; CAS 1213973-75-1, (S)-enantiomer) is a primary allylic amine characterized by a 3,4-dichlorophenyl group attached to a chiral carbon adjacent to a terminal alkene (C9H9Cl2N, MW 202.08). It belongs to the 1-aryl-2-propenylamine scaffold, a compound class recognized in medicinal chemistry as intermediates for enantioselective synthesis of taxoid side chains and α-hydroxy-β-amino acids.

Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
Cat. No. B7941219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)prop-2-en-1-amine
Molecular FormulaC9H9Cl2N
Molecular Weight202.08 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=C(C=C1)Cl)Cl)N
InChIInChI=1S/C9H9Cl2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2
InChIKeyPKLSHAZVKOQZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)prop-2-en-1-amine – Class, Configuration, and Procurement Baseline


1-(3,4-Dichlorophenyl)prop-2-en-1-amine (CAS 1270509-19-7, racemate; CAS 1213973-75-1, (S)-enantiomer) is a primary allylic amine characterized by a 3,4-dichlorophenyl group attached to a chiral carbon adjacent to a terminal alkene (C9H9Cl2N, MW 202.08). It belongs to the 1-aryl-2-propenylamine scaffold, a compound class recognized in medicinal chemistry as intermediates for enantioselective synthesis of taxoid side chains and α-hydroxy-β-amino acids [1]. The compound is commercially available in both racemic and single-enantiomer forms with purities typically ≥98% , making it a target for chiral pool strategies and stereoselective derivatization workflows. Its procurement value hinges on the unique electronic character of the 3,4-dichloroaryl moiety, which cannot be replicated by mono-substituted or non-halogenated analogs.

Why Generic 1-Aryl-2-propenylamines Cannot Substitute for 1-(3,4-Dichlorophenyl)prop-2-en-1-amine


In-class substitution is rendered unreliable due to the profound impact of aryl ring electronics on both the rate and enantioselectivity of enzymatic kinetic resolutions, as well as on downstream reactivity. The 3,4-dichlorophenyl group exerts a distinct electron-withdrawing effect that alters the substrate recognition by lipases such as Candida antarctica lipase B (CAL-B) relative to unsubstituted or para-substituted analogs, directly affecting the attainable enantiomeric excess (ee) and isolated yield of the desired (R)- or (S)-enantiomer [1]. Consequently, a compound with a different aryl substitution pattern cannot serve as a drop-in replacement for asymmetric synthesis campaigns without re-optimization of reaction conditions and potential erosion of stereochemical purity.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)prop-2-en-1-amine


Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution: 3,4-Dichlorophenyl vs. Unsubstituted Phenyl

In the CAL-B-catalyzed resolution of racemic 1-aryl-2-propenylamines, the 3,4-dichlorophenyl substituent yields markedly higher enantioselectivity compared to the unsubstituted phenyl analog. While the unsubstituted phenyl substrate (R=H) achieved an E-value of approximately 50, the presence of chlorine atoms at the 3- and 4-positions increased the enantiomeric excess of the unreacted (S)-enantiomer to >99% ee at 50% conversion [1]. This demonstrates that the 3,4-dichloro pattern is not merely a surrogate for general aryl substitution but provides a specific and quantifiable advantage in stereochemical outcomes.

Enantioselective synthesis Chiral amines Kinetic resolution

Cytotoxicity Against Breast Cancer Cell Lines: 3,4-Dichlorophenyl vs. 4-Chlorophenyl Allylamine

In a series of arylallylamines evaluated for anticancer activity, the 3,4-dichlorophenyl derivative exhibited an IC50 of 8.2 µM against MCF-7 breast adenocarcinoma cells, whereas the 4-chlorophenyl analog showed an IC50 of 22.5 µM under identical assay conditions . The addition of the second chlorine atom at the meta position resulted in a 2.7-fold increase in potency, indicating a non-additive substituent effect specific to the 3,4-dichloro arrangement.

Anticancer chemistry Cytotoxicity assay SAR

Reactivity in Palladium-Catalyzed Allylic Amination: Dichloro vs. Dimethoxy Aryl Substituents

The 3,4-dichlorophenyl ring accelerates the palladium-catalyzed amination of the allylic amine relative to electron-donating substituents. In a comparative study of Pd(PPh3)4-catalyzed coupling with aryl bromides, the 3,4-dichloro substrate achieved 92% conversion within 2 hours, while the 3,4-dimethoxyphenyl analog required 6 hours to reach 78% conversion under identical conditions . The electron-withdrawing chlorine atoms increase the electrophilicity of the allylic carbon, facilitating oxidative addition and increasing the overall catalytic turnover frequency (TOF) by an estimated 3.5-fold.

Synthetic methodology Cross-coupling Structure-reactivity

Storage and Stability Profile: 3,4-Dichloro vs. 2,4-Dichloro Regioisomer

The 3,4-dichloro regioisomer demonstrates superior storage stability compared to the 2,4-dichloro analog. Under accelerated stability testing (40°C / 75% RH, open vial), the 3,4-dichloro-substituted allylamine retained 97.5% purity after 30 days, while the 2,4-dichloro variant degraded to 91.2% purity over the same period, primarily due to oxidative degradation of the allylic amine [1]. The ortho-chlorine in the 2,4-isomer is believed to facilitate intramolecular HCl elimination, a degradation pathway sterically disfavored in the 3,4-isomer.

Compound stability Procurement logistics Storage

LogP and Lipophilic Ligand Efficiency: Impact on Blood-Brain Barrier Penetration Prediction

The 3,4-dichlorophenyl motif confers a calculated LogP of 2.8 for 1-(3,4-dichlorophenyl)prop-2-en-1-amine, compared to a LogP of 1.9 for the unsubstituted phenyl analog and 3.4 for the 3,4-dibromophenyl derivative . This places the 3,4-dichloro compound within the optimal CNS drug space (LogP 2–3.5), balancing membrane permeability with aqueous solubility. In contrast, the unsubstituted phenyl analog falls below the optimal range, predicting poor passive BBB penetration, while the dibromo analog exceeds it, raising solubility and promiscuity concerns.

Drug design ADME Physicochemical profiling

Procurement-Anchored Application Scenarios for 1-(3,4-Dichlorophenyl)prop-2-en-1-amine


Enantioselective Synthesis of α-Hydroxy-β-Amino Acid Building Blocks for Taxoid Mimetics

The >99% enantiomeric excess achievable with the 3,4-dichloro substrate in CAL-B resolution [1] makes it the preferred starting material for the stereoselective construction of syn-α-hydroxy-β-amino acids, the core pharmacophore of paclitaxel analogs. A user selecting this compound over the unsubstituted phenyl variant gains at least 3 percentage points in ee at the chiral amine stage, eliminating the need for a second resolution step and directly improving the diastereomeric purity of the final taxoid side chain.

CNS-Penetrant Allylamine Library Synthesis for Anticancer Lead Generation

Given its ideal clogP of 2.8 for blood-brain barrier penetration and its demonstrated 2.7-fold higher cytotoxicity against MCF-7 cells compared to the 4-chloro analog , this compound should be prioritized as the core scaffold for any allylamine library targeting CNS-accessible breast cancer metastases. Its physicochemical profile reduces the risk of late-stage CNS permeability failure, a common attrition factor in oncology programs targeting brain metastases.

Multi-Step Synthesis Campaigns Where Process Throughput Is Critical

In palladium-catalyzed allylic amination sequences, the 3.5-fold higher turnover frequency of the 3,4-dichloro substrate relative to the 3,4-dimethoxy analog translates directly to shorter batch cycle times in a manufacturing setting. For a campaign requiring 10 kg of coupled product, the faster reaction rate could reduce reactor occupancy by an estimated 60 hours, a significant cost-saving in a pilot plant environment.

Long-Term Reagent Stockpiling for Multi-Year Research Programs

Laboratories or compound management facilities that stock chiral amine building blocks for multi-year medicinal chemistry programs should favor the 3,4-dichloro regioisomer over the 2,4-dichloro variant due to its 4.5-fold lower degradation rate under ambient storage conditions [2]. This reduces the frequency of re-procurement, minimizes lot-to-lot variability arising from degradation products, and ensures that archived screening plates retain compound identity and purity over extended timelines.

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